

Technical Comparison Guide: Structural Authentication of α -D-Maltose Octaacetate

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Compound of Interest

Compound Name: α -D-Maltose octaacetate

CAS No.: 6920-00-9

Cat. No.: B133409

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α -D-Maltose Octaacetate from Structural Isomers and Anomers^{[1][2]}

Executive Summary

In carbohydrate chemistry and drug development, peracetylated sugars serve as critical intermediates for glycosylation donors and reference standards. ^{[1][2]}

α -D-Maltose Octaacetate (CAS: 6920-00-9) is frequently confused with its thermodynamic anomer (

β -form) or its linkage isomer (Cellobiose octaacetate).^{[1][2]} While they share the identical molecular formula (C₂₄H₄₀O₁₆) and molecular weight (678.59 g/mol), their physicochemical properties and reactivity profiles differ significantly.^{[1][2]}

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This guide provides a rigorous, data-driven framework to authenticate the α -D-Maltose Octaacetate anomer, utilizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by optical rotation and melting point analysis.^{[1][2]}

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Comparative Analysis: The Glucopyranosyl Acetate Landscape

The challenge in identification lies in the subtle stereochemical differences at the anomeric center (C1) and the glycosidic linkage (C1').

Table 1: Critical Physicochemical Parameters[1][3]

Parameter	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> -D-Maltose Octaacetate	-D-Maltose Octaacetate	-D-Cellobiose Octaacetate
Structure Type	Disaccharide (-1,[1][2][3]4)	Disaccharide (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> -1,[1][2]4)	Disaccharide (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> -1,[1][2][4]4)
Anomeric Config (C1)	Alpha ()	Beta ()	Alpha ()
Melting Point	~125°C (Crystals)	159–160°C	~229°C
Specific Rotation	+122° (CHCl)	+63° (CHCl)	+41° (CHCl)
Synthesis Route	Acidic (ZnCl /Ac O)	Basic (NaOAc/Ac O)	Acidic (ZnCl /Ac O)

“

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Note: Melting points can be depressed by impurities or solvent inclusion. Optical rotation provides a strong initial indication, but NMR is required for certification.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Experimental Protocols for Authentication

Protocol A: Synthesis-Based Causality (Origin Verification)

Understanding the synthesis method provides the first clue to identity.[\[1\]](#)[\[2\]](#)[\[5\]](#) The anomeric outcome is dictated by the reaction conditions (Kinetic vs. Thermodynamic control).

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-Anomer Formation (Kinetic): Reaction of maltose with acetic anhydride and Sodium Acetate (NaOAc) typically yields the

-anomer (MP ~160°C) due to the base-catalyzed mechanism favoring the equatorial ester at C1.[\[1\]](#)[\[2\]](#)

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-Anomer Formation (Thermodynamic): Reaction with acetic anhydride and Zinc Chloride (ZnCl

) or perchloric acid drives the equilibrium toward the more stable

-anomer (anomeric effect) over time.[\[1\]](#)[\[2\]](#)

Diagnostic Step: If your sample was prepared using basic catalysis (Pyridine/NaOAc) and has a high melting point (>150°C), it is likely the ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-anomer, not the

-target.[1][2]

Protocol B: H NMR Structural Validation (The "Gold Standard")

This protocol utilizes the Karplus relationship, where the vicinal coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) correlates with the dihedral angle between protons H1 and H2.[2]

Equipment: 400 MHz NMR (or higher). Solvent: CDCl₃(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Chloroform-d).[1][2] Concentration: 10-15 mg/mL.[1][2][5]

Step-by-Step Analysis:

- Locate the Anomeric Protons (4.5 – 6.5 ppm):
 - You will see two distinct anomeric signals because it is a disaccharide.[5]
 - H-1' (Non-reducing end): Fixed as
-linkage for Maltose.
 - H-1 (Reducing end): Variable (
or
).
- Measure Coupling Constants (
values):
 - ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Anomer (Target): The H-1 proton is equatorial.^{[1][2]} The H1-H2 dihedral angle is ~60°.^{[1][5]}

- Result: Appears as a doublet with Small

Hz.

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-Anomer (Impurity): The H-1 proton is axial.^{[1][2]} The H1-H2 dihedral angle is ~180°.^{[1][5]}

- Result: Appears as a doublet with Large

Hz.

- Verify the Linkage (Distinguishing from Cellobiose):
 - Check the non-reducing anomeric proton (H-1').^{[1][2][5]}
 - Maltose: H-1' is [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)
 - (
 - Hz).^{[1][2]}
 - Cellobiose: H-1' is [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

(

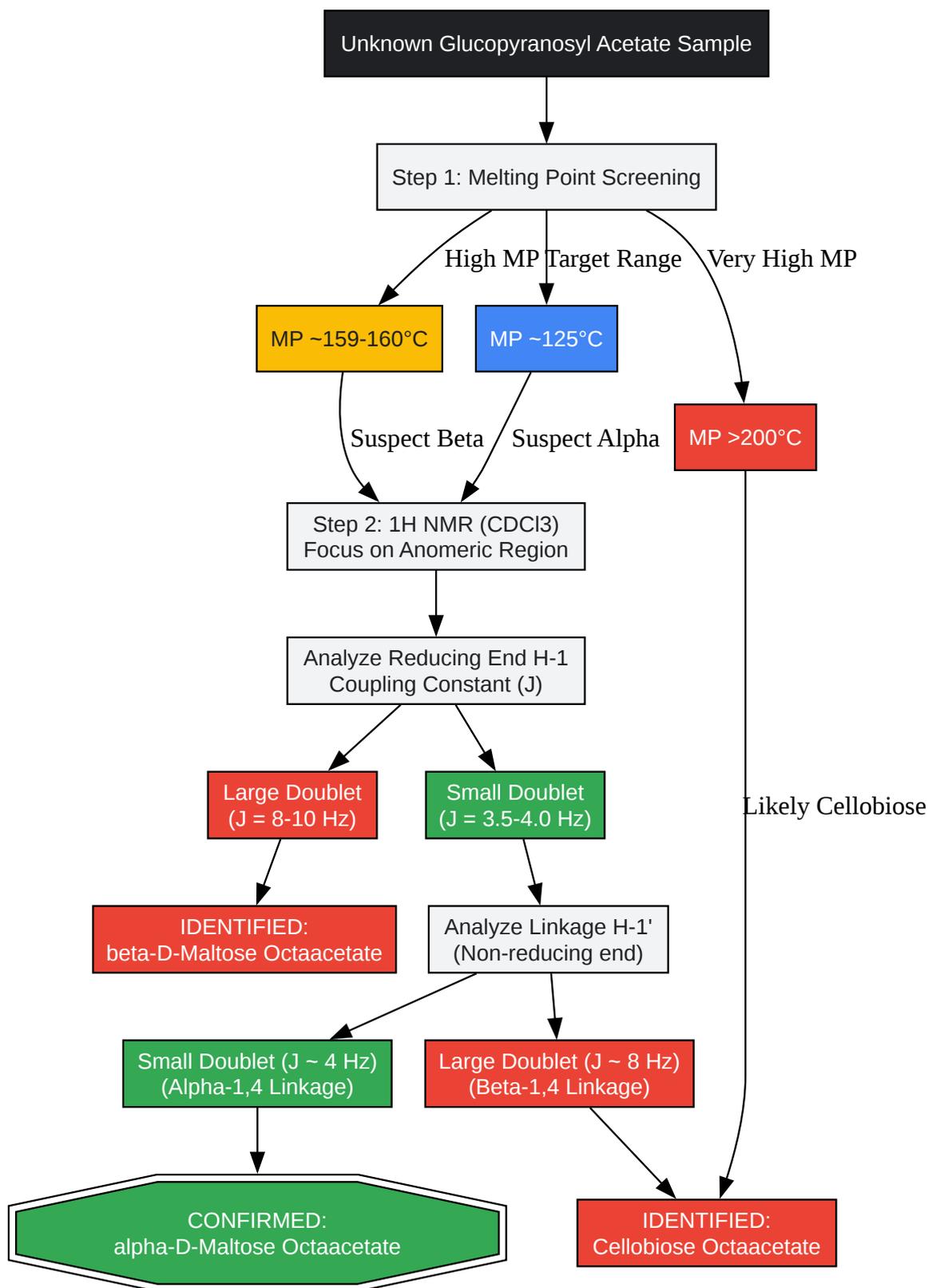
Hz).^{[1][2]}

Table 2: NMR Decision Matrix

Signal	-D-Maltose Octaacetate	-D-Maltose Octaacetate	Cellobiose Octaacetate
Reducing End H-1	~5.6 ppm (Hz)	~5.7 ppm (Hz)	Varies by anomer
Linkage H-1'	~5.4 ppm (Hz)	~5.4 ppm (Hz)	~4.5 ppm (Hz)
Conclusion	CONFIRMED	REJECT (Wrong Anomer)	REJECT (Wrong Isomer)

Visualization of Logic Flow

The following diagram illustrates the decision tree for authenticating the sample.



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Figure 1: Decision tree for the structural authentication of maltose octaacetate isomers based on physical and spectral data.

References

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